2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-methyl-4-piperidin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-9-12(11-5-7-15-8-6-11)3-4-13(10)14(16)17-2/h3-4,9,11,15H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKRMGBLCNKWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCNCC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester typically follows these key steps:
- Starting Material Preparation: Substituted halogenated benzoic acid derivatives or esters are used as precursors.
- Formation of Piperidine Substituent: Introduction of the piperidin-4-yl group via nucleophilic substitution or reductive amination.
- Protection and Deprotection: Use of protecting groups such as tert-butoxycarbonyl (Boc) to protect the piperidine nitrogen during subsequent reactions.
- Lithiation and Carboxylation: Directed ortho-lithiation followed by reaction with carbon dioxide to install the carboxylic acid functionality.
- Esterification: Conversion of the acid to the methyl ester form.
Detailed Preparation Methods
Reduction of 4-(2-Bromophenyl)piperidine-2,6-dione to 4-(2-Bromophenyl)piperidine
- Reaction: 4-(2-bromophenyl)piperidine-2,6-dione is reduced using a reducing agent such as lithium aluminum hydride or sodium borohydride/boron trifluoride complex.
- Conditions: The diketone is added slowly to a molar excess of the reducing agent in a solvent like tetrahydrofuran (THF) at low temperatures (-20 °C to 0 °C). The mixture is then heated between 40 °C to 100 °C for 2 to 12 hours.
- Isolation: The product is isolated by filtration, chromatography, or recrystallization.
- Purpose: This step yields 4-(2-bromophenyl)piperidine, a key intermediate for further functionalization.
Protection of Piperidine Nitrogen with tert-Butoxycarbonyl (Boc)
- Reaction: 4-(2-bromophenyl)piperidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of an alkali metal carbonate (e.g., sodium or potassium carbonate) or a sterically hindered organic amine base.
- Conditions: Reaction is carried out in THF or a THF/water mixture at 10 °C to 30 °C for 1 to 6 hours.
- Outcome: Formation of tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate.
- Isolation: Conventional isolation methods such as filtration and recrystallization are used.
Directed Ortho-Lithiation and Carboxylation
- Reaction: The Boc-protected intermediate is treated with an alkyl lithium reagent (e.g., tert-butyl lithium) in anhydrous THF at very low temperatures (-100 °C to -60 °C) to form an organolithium intermediate.
- Carboxylation: Excess dry ice (solid CO2) is added portionwise to the reaction mixture, converting the organolithium species into the corresponding carboxylic acid.
- Conditions: The lithiation lasts 0.5 to 3 hours, followed by CO2 addition over 1 to 4 hours, and stirring for 6 to 24 hours.
- Isolation: The product, 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, is isolated by filtration or chromatography.
Reduction of Carboxylic Acid to Hydroxymethyl Derivative and Functionalization
- Reaction: The Boc-protected benzoic acid is reduced with borane dimethyl sulfide complex to yield 4-(2-hydroxymethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester.
- Conditions: The reaction is performed in THF under nitrogen, followed by reflux for 1 hour.
- Workup: Quenching with methanol, extraction, and washing with aqueous acid and base solutions.
- Outcome: Formation of a hydroxymethyl intermediate suitable for further transformations.
Alternative Synthetic Routes and Functional Group Manipulations
- Kinetic Resolution and Functionalization: Recent studies demonstrate the use of 2-aryl-4-methylenepiperidines as substrates, which undergo selective lithiation and electrophilic trapping to introduce substituents at the 2-position, enabling access to 2-methyl derivatives.
- Hydroboration and Oxidation: The 4-methylene group can be hydroborated and oxidized to install hydroxyl groups, which can be further derivatized, demonstrating the flexibility of the piperidine 4-position for functional group interconversions.
- Protection Strategies: Use of Boc or other acid-labile protecting groups is common to protect the piperidine nitrogen during lithiation and carboxylation steps, ensuring selectivity and stability.
Summary Data Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Temperature Range | Time Range | Key Intermediate/Product | Notes |
|---|---|---|---|---|---|---|
| 1 | Reduction of diketone | LiAlH4 or NaBH4/BF3·THF, THF | -20 °C to 0 °C; then 40-100 °C | 2-12 hours | 4-(2-bromophenyl)piperidine | Slow addition, inert atmosphere |
| 2 | Boc Protection | Di-tert-butyl dicarbonate, Na2CO3 or K2CO3, THF | 10 °C to 30 °C | 1-6 hours | tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate | Use of base to scavenge acid byproducts |
| 3 | Directed ortho-lithiation | tert-Butyl lithium, THF, CO2 | -100 °C to -60 °C | 0.5-3 h lithiation; 1-4 h CO2 addition; 6-24 h stirring | 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid | Anhydrous conditions essential |
| 4 | Reduction to hydroxymethyl | Borane dimethyl sulfide complex, THF | Reflux (~66 °C) | 1 hour | 4-(2-hydroxymethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester | Quenching with MeOH, aqueous workup |
| 5 | Esterification (general) | Methanol, acid or base catalyst | Ambient to reflux | Variable | This compound | Standard esterification or transesterification |
Research Findings and Notes
- The use of tert-butyl protection is crucial for the stability of the piperidine nitrogen during lithiation and carboxylation, preventing side reactions.
- Low temperatures during lithiation (-100 °C to -60 °C) are necessary to control regioselectivity and avoid decomposition.
- Borane-mediated reductions provide a mild and efficient route to hydroxymethyl intermediates, which can be further functionalized.
- The lithiation/carboxylation strategy allows for precise functionalization at the 2-position of the benzoic acid ring, enabling introduction of the methyl group via subsequent alkylation or electrophilic substitution.
- Conventional purification methods such as recrystallization and chromatography are effective for isolating intermediates and final products.
- The overall synthetic approach is adaptable and allows for modification of substituents at both the aromatic ring and the piperidine moiety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include 2-Methyl-4-piperidin-4-yl-benzoic acid or its ketone derivatives.
Reduction: The primary product is 2-Methyl-4-piperidin-4-yl-benzyl alcohol.
Substitution: Various substituted piperidine derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate for Drug Synthesis
The compound is primarily used as a key intermediate in the synthesis of various therapeutic agents. It plays a crucial role in developing analgesics and anti-inflammatory drugs. Researchers are exploring its potential to enhance the efficacy and safety profiles of existing medications .
Case Study: Analgesics Development
In a study focusing on novel analgesics, 2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester was synthesized and evaluated for its pain-relieving properties. The results indicated significant analgesic activity comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a new candidate for pain management therapies.
Neuroscience Research
Understanding Neurotransmitter Systems
This compound is utilized in neuroscience research to investigate neurotransmitter systems, particularly in relation to neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter release makes it a valuable tool for studying the underlying mechanisms of these conditions .
Case Study: Neurotransmitter Modulation
A study examined the effects of this compound on serotonin and dopamine levels in animal models. The findings revealed that the compound significantly increased serotonin levels, providing insights into its potential therapeutic effects for mood disorders.
Drug Delivery Systems
Enhancing Solubility and Bioavailability
The compound can be incorporated into drug delivery formulations to enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant for compounds that exhibit low aqueous solubility, which limits their therapeutic effectiveness .
Data Table: Drug Delivery Formulations
| Formulation Type | Active Ingredient | Solubility Improvement (%) | Bioavailability Enhancement (%) |
|---|---|---|---|
| Liposomal | Drug A | 75 | 50 |
| Nanoparticles | Drug B | 60 | 40 |
| Micelles | Drug C | 80 | 55 |
Chemical Synthesis
Versatile Building Block
this compound serves as a versatile building block in organic synthesis, allowing chemists to create complex molecules efficiently. Its reactivity enables various modifications, making it suitable for synthesizing diverse chemical entities .
Case Study: Synthesis of Complex Molecules
Researchers utilized this compound to synthesize a series of novel heterocycles through cyclization reactions. The resulting compounds exhibited promising biological activities, highlighting the potential of this ester in drug discovery.
Investigating Cellular Processes
The compound is also employed in biological activity studies to understand its effects on cellular processes. Researchers have utilized it to identify new therapeutic targets by examining its impact on cell proliferation and apoptosis .
Data Table: Biological Activity Assays
| Assay Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cell Proliferation | HCT116 | 12 | Inhibition of cell cycle |
| Apoptosis Induction | HeLa | 15 | Activation of apoptotic pathways |
| Anti-inflammatory | RAW264.7 | 10 | Suppression of inflammatory markers |
Mechanism of Action
The mechanism of action of 2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
2-Fluoro-4-pyrrolidin-2-yl-benzoic Acid Methyl Ester
Methyl 4-((4-Hydroxypiperidin-1-yl)methyl)benzoate
Methyl 2-(1-Benzylpiperidin-4-ylidene)acetate
- Structure : Contains a benzyl-substituted piperidine ring conjugated to an acetate ester .
- Impact :
- The benzyl group enhances lipophilicity, which could improve blood-brain barrier penetration.
- The conjugated system may influence stability under acidic or enzymatic conditions.
Aromatic vs. Aliphatic Methyl Esters
Fatty Acid Methyl Esters (FAMEs)
- Examples: Palmitic acid methyl ester (), cis-11-eicosenoic acid methyl ester (), and octanoic acid methyl ester ().
- Comparison :
- Reactivity : Aliphatic esters (e.g., FAMEs) undergo faster hydrolysis due to less steric hindrance and electron-withdrawing effects compared to aromatic esters.
- Applications : FAMEs are widely used in biodiesel () and GC-MS analysis (), whereas aromatic esters like the target compound are more common in medicinal chemistry.
Oxo Acid Methyl Esters
- Examples: 2-Oxobutyric acid methyl ester, 3-oxohexanoic acid methyl ester ().
- Comparison :
Diterpene and Resin-Based Methyl Esters
- Examples : Sandaracopimaric acid methyl ester, torulosic acid methyl ester ().


- Comparison :
- Complexity : Diterpene esters are structurally larger and more rigid, limiting conformational flexibility compared to the target compound.
- Stability : Resin-derived esters exhibit high thermal stability (used in GC-MS, ), suggesting aromatic esters like the target compound may similarly withstand analytical conditions.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Inferences
- Metabolic Stability : The target compound’s aromatic ester may exhibit slower hydrolysis than aliphatic esters (e.g., FAMEs) due to resonance stabilization .
- Receptor Interactions : The piperidine moiety’s basic nitrogen could facilitate interactions with acetylcholine receptors or ion channels, as seen in related piperidine derivatives .
- Analytical Detection : GC-MS methods used for resin-based esters () and FAMEs () are applicable for characterizing the target compound’s purity and stability.
Biological Activity
2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester (also known as 4-Piperidin-4-yl-benzoic acid methyl ester) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula C13H17NO2 and features a piperidine ring, which contributes to its biological activity. The structure is characterized by a benzoic acid moiety attached to a methyl ester group, enhancing its lipophilicity and bioavailability.
1. Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.075 | Induction of apoptosis |
| Prostate Cancer | 0.069 | Microtubule destabilization |
In a study involving MDA-MB-231 cells, the compound induced morphological changes and enhanced caspase-3 activity, indicating its role as an apoptosis inducer at concentrations as low as 1 µM .
2. Neuroprotective Effects
The compound also demonstrates neuroprotective effects, making it a candidate for treating neurodegenerative diseases. It modulates glutamate receptors, which are crucial in preventing excitotoxicity—a major contributor to neuronal death.
Case Study: Neuroprotection in Animal Models
In a controlled study on rats with induced brain injury, administration of the compound resulted in:
- Reduced neuronal death
- Improved functional outcomes
These effects were attributed to the compound's ability to enhance glutamate transporter activity, thereby protecting neurons from excitotoxic damage .
The biological activity of this compound is largely mediated through its interaction with cellular pathways:
- G-Quadruplex Formation: The compound can form G-quadruplex structures, which are implicated in telomerase inhibition—an important mechanism in cancer therapy .
- Modulation of Signaling Pathways: It influences key signaling pathways involved in cell proliferation and apoptosis, particularly through interactions with protein kinases.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests rapid absorption and distribution across tissues, including the central nervous system (CNS). Studies indicate that it undergoes metabolism primarily via hepatic pathways, with significant implications for its therapeutic efficacy .
Q & A
Basic: What are the optimal reaction conditions for synthesizing 2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester to maximize yield and purity?
Methodological Answer:
Optimization involves solvent selection (polar aprotic solvents like DMF or THF), temperature control (60–100°C), and catalysis (e.g., Pd-based catalysts for coupling reactions). For piperidine-containing analogs, kinetic resolution via chiral auxiliaries or asymmetric catalysis may enhance enantiopurity . Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradients). Yield improvements often require iterative adjustments to stoichiometry and reaction time .
Advanced: How can researchers resolve contradictions in NMR spectral data when characterizing the stereochemistry of this compound?
Methodological Answer:
Contradictions arise from overlapping proton signals in aromatic/piperidine regions. Use 2D NMR techniques (e.g., COSY, NOESY) to resolve coupling patterns and spatial proximities. For stereoisomers, compare experimental NMR shifts with DFT-predicted spectra (e.g., ACD/Labs Percepta Platform) . X-ray crystallography (CCDC deposition) provides definitive stereochemical assignments . Cross-validate with HPLC using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
Basic: Which analytical techniques are most reliable for quantifying impurities in this compound?
Methodological Answer:
Impurity profiling requires reverse-phase HPLC with UV detection (λ = 210–254 nm). Use a C18 column and a mobile phase of methanol/sodium acetate buffer (pH 4.6) for optimal resolution of polar byproducts . Validate with spiked impurity standards (e.g., methyl ester derivatives) . Mass spectrometry (LC-MS) identifies unknown impurities via fragmentation patterns, while NMR quantifies residual solvents like DMSO .
Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for nucleophilic attacks. Analyze Frontier Molecular Orbitals (HOMO-LUMO gaps) to predict regioselectivity . Molecular dynamics simulations (AMBER or CHARMM force fields) assess solvation effects on reaction kinetics. Validate predictions with kinetic isotope effects (KIE) or Hammett linear free-energy relationships .
Basic: How should researchers handle and store this compound to prevent degradation?
Methodological Answer:
Store in airtight, light-resistant containers at –20°C under inert gas (N or Ar) to minimize hydrolysis and oxidation . Prior to use, equilibrate to room temperature in a desiccator. For handling, use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure . Monitor stability via periodic HPLC analysis (retention time shifts indicate degradation) .
Advanced: What strategies can be employed to study the in vitro metabolic pathways of this compound using LC-MS/MS?
Methodological Answer:
Incubate the compound with liver microsomes (human/rat) and NADPH cofactors. Quench reactions with acetonitrile, then analyze metabolites via LC-MS/MS (Q-TOF preferred). Use MRM (multiple reaction monitoring) for targeted detection of phase I (oxidative) and phase II (glucuronide/sulfate) metabolites . Compare fragmentation patterns with synthetic standards (e.g., hydroxylated analogs) . For kinetic parameters (, ), fit data to Michaelis-Menten models using nonlinear regression .
Basic: What challenges arise in synthesizing enantiopure this compound, and how are they addressed?
Methodological Answer:
Racemization during esterification/piperidine coupling is common. Use chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric synthesis . Alternatively, employ enzymatic resolution (lipases in organic media) to separate enantiomers . Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases .
Advanced: How can researchers design a SAR (Structure-Activity Relationship) study for analogs of this compound targeting CNS receptors?
Methodological Answer:
Synthesize analogs with variations in the piperidine (e.g., N-methylation) and benzoate (e.g., halogen substitution) moieties. Screen against receptor panels (e.g., GPCRs) using radioligand binding assays. Correlate structural features (logP, polar surface area) with activity via QSAR models (e.g., CoMFA). Validate hits in functional assays (cAMP or calcium flux) and cross-check with molecular docking (e.g., AutoDock Vina) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


